molecular formula C8H6Br4 B1266051 1,2-Bis(dibromomethyl)benzene CAS No. 13209-15-9

1,2-Bis(dibromomethyl)benzene

Cat. No.: B1266051
CAS No.: 13209-15-9
M. Wt: 421.75 g/mol
InChI Key: LNAOKZKISWEZNY-UHFFFAOYSA-N
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Description

1,2-Bis(dibromomethyl)benzene is an organic compound with the molecular formula C8H6Br4. It is also known as α,α,α’,α’-tetrabromo-o-xylene. This compound is characterized by the presence of two dibromomethyl groups attached to a benzene ring at the 1 and 2 positions. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol and ether. This compound is primarily used as an intermediate in organic synthesis due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(dibromomethyl)benzene can be synthesized through the bromination of o-xylene. The process involves the reaction of o-xylene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through the formation of intermediate bromomethyl derivatives, which are further brominated to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize the yield and purity of the product. The use of bromine and iron(III) bromide as reagents is common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(dibromomethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Substitution: Various substituted benzene derivatives.

    Reduction: 1,2-bis(bromomethyl)benzene.

    Oxidation: Phthalaldehyde derivatives.

Properties

IUPAC Name

1,2-bis(dibromomethyl)benzene
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InChI

InChI=1S/C8H6Br4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LNAOKZKISWEZNY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Br)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6Br4
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DSSTOX Substance ID

DTXSID7022255
Record name alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene
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Molecular Weight

421.75 g/mol
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Physical Description

Light brown crystalline solid; [Sigma-Aldrich MSDS]
Record name alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene
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CAS No.

13209-15-9
Record name α,α,α′,α′-Tetrabromo-o-xylene
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Record name 1,2-Bis(dibromomethyl)benzene
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Record name Benzene, 1,2-bis(dibromomethyl)-
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Record name alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene
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Record name 1,2-BIS(DIBROMOMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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